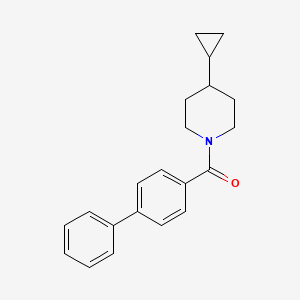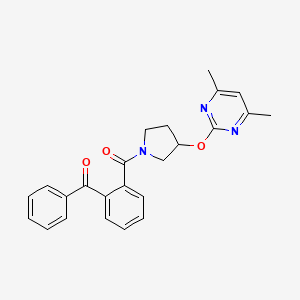![molecular formula C19H20N2O4 B2372147 1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-61-4](/img/structure/B2372147.png)
1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with two methyl groups at the 3 and 5 positions . Isoxazoles are known to have various biological activities and are used in the preparation of a variety of biologically active compounds .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions, including nucleophilic substitutions and additions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of polar functional groups can increase the solubility of the compound in polar solvents .Wissenschaftliche Forschungsanwendungen
Anti-Doping Control in Recombinant Erythropoietin (rHuEPO)
Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) is crucial in sports and competitive environments. Detecting rHuEPO use helps maintain fairness and integrity.
Application: Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO). By studying these profiles, they differentiate between natural and recombinant hormone. Preliminary results indicate that unidentified residues, in addition to sialic acid, contribute to the more acidic properties of natural EPO. Desialylation leads to distinct isoelectric patterns for the two hormones. Developing specific antibodies recognizing asialo-erythropoietin molecules could enable a confirmation test based on the asialopattern EPO .
Catalytic DNA Molecules (Deoxyribozymes) for Target Detection
Background: Researchers led by Dr. Edward Curtis have developed two new types of catalytic DNA molecules (deoxyribozymes).
Application: These deoxyribozymes can reveal the presence of target molecules through fluorescence or color. Their versatility makes them valuable tools for detecting various analytes, including biological markers, pollutants, or disease-related molecules .
Non-Contact Optical Tweezers for Microchemistry
Background: Optical tweezers are widely used for manipulating microscopic particles. A novel non-contact approach has been explored.
Application: Researchers have applied this technique to microchemistry and quantum dots. The non-contact optical tweezers could revolutionize particle manipulation and analysis in small-scale systems .
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other isoxazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its predicted boiling point and density suggest that it may have good bioavailability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-15(13(2)25-20-12)11-17(22)21-9-7-19(8-10-21)16-6-4-3-5-14(16)18(23)24-19/h3-6H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJFFFWLXNOJLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)



![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)




![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea](/img/structure/B2372086.png)